molecular formula C23H25N5O6S2 B2783994 N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide CAS No. 690650-42-1

N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide

Cat. No.: B2783994
CAS No.: 690650-42-1
M. Wt: 531.6
InChI Key: MLEMPRNVZYKWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide is a sulfonamide derivative featuring a benzamide core substituted with a 6-methoxy-pyrimidine sulfonamide group and a piperidine sulfonyl moiety. The 6-methoxy group on the pyrimidine ring may enhance hydrogen bonding and electronic interactions with biological targets, while the piperidine sulfonyl group could influence solubility and steric interactions .

Properties

IUPAC Name

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O6S2/c1-34-22-15-21(24-16-25-22)27-35(30,31)19-11-7-18(8-12-19)26-23(29)17-5-9-20(10-6-17)36(32,33)28-13-3-2-4-14-28/h5-12,15-16H,2-4,13-14H2,1H3,(H,26,29)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEMPRNVZYKWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring, sulfonamide groups, and a piperidine moiety. The molecular formula is C16H20N6O4S2C_{16}H_{20}N_6O_4S_2, with a molecular weight of approximately 396.49 g/mol. The InChI key for this compound is PGEAEQYYFPJMNO-UHFFFAOYSA-N.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in several physiological processes and disease mechanisms.
  • Antibacterial Activity : The compound exhibits moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis.
  • Antiviral Properties : Preliminary studies suggest potential antiviral effects against Hepatitis B virus (HBV), likely through modulation of intracellular proteins that inhibit viral replication.

Biological Activity Data

The following table summarizes key biological activities and their respective IC50 values for the compound:

Activity Target IC50 Value (µM)
Acetylcholinesterase InhibitionAChE2.14 ± 0.003
Urease InhibitionUrease1.13 ± 0.003
Antibacterial ActivitySalmonella typhiModerate
Antiviral ActivityHBVNot yet determined

Case Studies

  • Antibacterial Efficacy :
    A study evaluated the antibacterial activity of the compound against several bacterial strains. The results indicated that it demonstrated significant inhibition against Salmonella typhi with an IC50 value lower than that of standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Enzyme Inhibition Studies :
    Research focused on the enzyme inhibitory properties of the compound revealed strong inhibition against urease, which is vital for the treatment of conditions such as urinary tract infections. The IC50 values were significantly lower than those of existing urease inhibitors, indicating a promising lead for further drug development .
  • Antiviral Activity Against HBV :
    In vitro studies assessed the antiviral efficacy of the compound against HBV. It was found to increase intracellular levels of APOBEC3G, an important protein in inhibiting HBV replication. This suggests a novel mechanism of action that could be exploited for developing new antiviral therapies .

Comparison with Similar Compounds

Key Structural Analogs

The following analogs share structural similarities with the target compound but differ in substituents on the pyrimidine ring or sulfonyl groups:

Compound Name Pyrimidine Substituent Sulfonyl Group Molecular Weight Notable Properties/Activities References
N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide 6-Methoxy Morpholine 457.5 g/mol Enhanced solubility due to morpholine
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide 4-Methyl Pyrrolidine 448.5 g/mol Potential steric hindrance
N-(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide 2,6-Dimethoxy None (benzamide) 414.4 g/mol Increased H-bonding capacity
N-(4-Methyl-3-{[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino}phenyl)-4-[(4-methylpiperazinyl)methyl]benzamide 4-(6-Methylpyridinyl) Piperazinylmethyl 526.6 g/mol Improved lipophilicity

Substituent Effects on Bioactivity and Physicochemical Properties

Pyrimidine Modifications: 6-Methoxy (Target Compound): The electron-donating methoxy group enhances hydrogen bonding with target proteins, as seen in related sulfonamides with antiproliferative activity . 2,6-Dimethoxy (Compound from ): Dual methoxy groups may amplify electronic effects, though steric bulk could limit binding in constrained active sites .

Sulfonyl Group Variations: Piperidine (Target Compound): Piperidine’s aliphatic ring balances solubility and steric effects, favoring interactions with hydrophobic protein pockets . Morpholine (Compound 457651-05-7): Morpholine’s oxygen atom improves water solubility, making it advantageous for formulations requiring higher bioavailability .

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions ensure high yields?

The synthesis involves multi-step organic reactions, typically starting with sulfonamide coupling between pyrimidine and benzamide precursors. Key steps include:

  • Sulfonamide bond formation : Use of coupling agents like DCC (dicyclohexylcarbide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
  • Protection/deprotection strategies : Methoxy and piperidinyl groups require temporary protection (e.g., tert-butoxycarbonyl, BOC) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while controlled pH prevents premature hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • X-ray crystallography : Resolves 3D molecular conformation and confirms sulfonamide/pyrimidine connectivity (e.g., bond angles, torsion) .
  • High-performance liquid chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) using C18 columns and UV detection at 254 nm .
  • Mass spectrometry (LC-MS) : Validates molecular weight (exact mass ~550–600 Da) and detects impurities via isotopic patterns .

Q. How is preliminary bioactivity screening typically designed for this compound?

  • In vitro enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cellular viability assays : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular dynamics simulations : Predict binding stability to targets (e.g., kinases) using software like GROMACS; focus on sulfonamide interactions with catalytic lysine residues .
  • ADMET prediction : Tools like SwissADME assess logP (target <5), blood-brain barrier permeability, and CYP450 inhibition risks .
  • Free energy perturbation (FEP) : Quantifies the impact of substituent modifications (e.g., methoxy → trifluoromethyl) on binding affinity .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Assay condition standardization : Compare results under identical pH, temperature, and co-factor concentrations (e.g., Mg²⁺-dependent kinases require 2 mM MgCl₂) .
  • Off-target profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify unintended interactions .
  • Structural analogs as controls : Compare with compounds lacking the piperidinylsulfonyl group to isolate functional group contributions .

Q. How can structure-activity relationship (SAR) studies inform rational design?

  • Substituent scanning : Synthesize derivatives with variations at the pyrimidine 6-methoxy or benzamide 4-sulfonyl positions .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .
  • Bioisosteric replacement : Replace the piperidinyl group with morpholine or thiomorpholine to modulate solubility and metabolic stability .

Q. What advanced statistical methods optimize reaction scalability and reproducibility?

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ matrix) to evaluate temperature, catalyst loading, and solvent effects on yield .
  • Response surface methodology (RSM) : Identifies non-linear relationships between variables (e.g., excess reagent improves yield but complicates purification) .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing batch-to-batch variability .

Future Research Directions

  • Targeted protein degradation : Explore PROteolysis-TArgeting Chimeras (PROTACs) leveraging the compound’s sulfonamide moiety as a warhead .
  • Metabolite identification : Use HR-MS/MS to track in vivo oxidation of the methoxy group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.